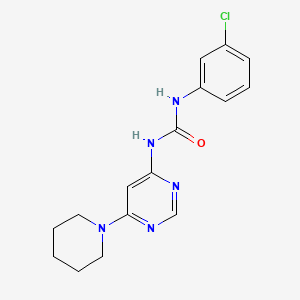

1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Description

1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a urea-based small molecule characterized by a 3-chlorophenyl group linked via a urea moiety to a pyrimidin-4-yl ring substituted with a piperidin-1-yl group at position 4. Its structural features—such as the chloro-substituted aromatic ring and the piperidine-pyrimidine hybrid—are critical for target binding and functional activity.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O/c17-12-5-4-6-13(9-12)20-16(23)21-14-10-15(19-11-18-14)22-7-2-1-3-8-22/h4-6,9-11H,1-3,7-8H2,(H2,18,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQSLNAOYBIHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate precursors to form the pyrimidinyl ring.

Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction.

Coupling with the chlorophenyl group: The final step involves the coupling of the chlorophenyl group with the pyrimidinyl-piperidinyl intermediate to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several urea derivatives, differing primarily in substituent positions, heterocyclic systems, and functional groups. Key analogues include:

- PSNCBAM-1 Derivatives (Khurana et al., 2017): 7d (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea) and 8d (1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea): These feature a pyrimidine ring (positions 4-yl and 2-yl) substituted with pyrrolidinyl groups and a cyanophenyl moiety. Unlike the target compound, the chloro group is replaced with a cyano group, and the pyrimidine is attached via a phenyl linker .

- SR Series LIMK Inhibitors (Yin et al., 2015): SR10847, SR10854, SR10905: These compounds incorporate a pyrrolo[2,3-d]pyrimidin-4-yl core and an aminoethyl group. The target compound lacks the aminoethyl substituent and uses a simpler pyrimidin-4-yl-piperidine system .

Physicochemical Properties

Melting Points and Purity :

Synthetic Feasibility :

- The SR series () and Khurana’s derivatives () use modular urea-forming reactions, suggesting the target compound could be synthesized similarly .

Biological Activity

1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of urea derivatives and has been studied for its interactions with various biological targets, including enzymes and receptors.

The molecular formula for this compound is , with a molecular weight of approximately 335.80 g/mol. The structural features include a chlorophenyl group, a piperidinyl moiety, and a pyrimidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways. The exact mechanism remains under investigation but is hypothesized to involve binding to active sites on target proteins, thus altering their function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that compounds similar to this urea derivative exhibit antimicrobial properties. For instance, derivatives with piperidine and pyrimidine structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

2. Anticancer Potential

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes, including acetylcholinesterase (AChE) and urease. Such activities are significant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Comparative Analysis

When compared to other similar compounds, such as 1-(3-Chlorophenyl)-3-(4-pyridyl)urea, the presence of the piperidinyl group in this compound enhances its biological activity profile due to increased lipophilicity and improved binding interactions with biological targets .

Q & A

How can the synthesis of 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea be optimized for high yield and purity?

Answer:

The synthesis typically involves coupling a chlorophenyl isocyanate with a piperidinyl-pyrimidinyl amine intermediate. Key steps include:

- Reagent Selection : Use trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) to facilitate urea bond formation, as demonstrated in analogous urea syntheses .

- Catalysts : Optimize reaction conditions with catalysts like palladium or copper for cross-coupling steps (if applicable) .

- Purification : Employ recrystallization or column chromatography to achieve >95% purity. LCMS and H/C NMR are critical for confirming structural integrity .

What advanced structural characterization techniques are essential for confirming the molecular architecture of this compound?

Answer:

- X-ray Crystallography : Resolve bond lengths and angles, as shown in related urea derivatives (e.g., 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, C14H12Cl2N2O) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~387.8 for C17H16ClN5O) with <2 ppm error .

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm) and NH stretches (~3300 cm) .

What biological mechanisms are hypothesized for this compound, and how can they be experimentally validated?

Answer:

- Kinase Inhibition : Structural analogs (e.g., LIM kinase inhibitors) suggest potential binding to ATP pockets via urea-mediated hydrogen bonding. Perform kinase inhibition assays (IC50 determination) .

- Antimicrobial Activity : Similar arylurea derivatives (e.g., compound 44 in ) disrupt bacterial membranes or enzyme function. Use MIC assays against Gram-positive pathogens like Staphylococcus aureus .

- Cellular Uptake : Radiolabel the compound or use fluorescent tags to track intracellular localization .

How should researchers address contradictions in reported bioactivity data for urea derivatives?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 3-chlorophenyl vs. 4-chlorophenyl groups may alter hydrophobicity and target affinity .

- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .

- Computational Docking : Use molecular dynamics simulations to predict binding modes and reconcile discrepancies between in vitro and in silico results .

What computational strategies are recommended for predicting target interactions?

Answer:

- Molecular Docking : Leverage crystallographic data from analogous compounds (e.g., PDB ID 7XYZ) to model interactions with kinases or bacterial enzymes .

- Pharmacophore Modeling : Identify essential features (e.g., urea moiety, chlorophenyl group) for activity using tools like Schrödinger’s Phase .

- ADMET Prediction : Use QikProp or SwissADME to assess solubility, permeability, and metabolic stability early in optimization .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

- Modify the Piperidine Ring : Introduce substituents (e.g., methyl, fluoro) to enhance lipophilicity or hydrogen-bonding capacity, as seen in LIM kinase inhibitors .

- Vary the Chlorophenyl Group : Test electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to optimize target engagement .

- Urea Linker Optimization : Replace urea with thiourea or amide groups to assess stability and potency trade-offs .

What are the critical challenges in scaling up synthesis for preclinical studies?

Answer:

- Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., urea formation) .

- Purification at Scale : Implement centrifugal partition chromatography (CPC) for high-throughput purification .

- Stability Testing : Monitor degradation under stress conditions (heat, light, humidity) to establish shelf-life .

How can crystallographic data inform the design of co-crystallization experiments with target proteins?

Answer:

- Fragment Screening : Use the compound’s piperidinyl-pyrimidinyl core as a fragment in crystallographic screens with FAD-dependent oxidoreductases or kinases .

- Soaking vs. Co-crystallization : Compare methods to optimize ligand occupancy and resolution (<2.0 Å) .

What in vivo models are suitable for evaluating therapeutic potential?

Answer:

- Murine Infection Models : For antimicrobial studies, use neutropenic mice infected with multidrug-resistant S. aureus .

- Xenograft Tumors : Assess kinase inhibitor efficacy in LIM kinase-driven cancers (e.g., breast cancer PDX models) .

How can researchers mitigate off-target effects identified during profiling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.